Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the benzyloxy group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with benzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its fluorescent properties and potential use in optical applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Similar Compounds: Pyrazolo[1,5-a]pyrimidine-based fluorophores, triazole-pyrimidine hybrids
Uniqueness: The presence of the benzyloxy group and the specific ester functionality confer unique chemical reactivity and biological activity to this compound.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
ethyl 7-methyl-2-phenylmethoxypyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17N3O3/c1-3-22-17(21)14-10-18-15-9-16(19-20(15)12(14)2)23-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
QDCRIQBGIMDTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)OCC3=CC=CC=C3)N=C1)C |
Origin of Product |
United States |
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